N-(2,5-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,5-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based compound featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5, a prop-2-en-1-yl (allyl) group at position 4, and a sulfanyl-acetamide moiety linked to a 2,5-dichlorophenyl group. Its molecular formula is C₂₀H₁₇Cl₂N₅O₂S, with a molecular weight of 466.35 g/mol . The compound's structural complexity arises from its heterocyclic triazole ring and diverse substituents, which influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C20H18Cl2N4O2S |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H18Cl2N4O2S/c1-3-10-26-19(13-4-7-15(28-2)8-5-13)24-25-20(26)29-12-18(27)23-17-11-14(21)6-9-16(17)22/h3-9,11H,1,10,12H2,2H3,(H,23,27) |
InChI Key |
ICJXFUSADYNFLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached using nucleophilic substitution reactions.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amide bond formation reactions, typically using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring or the acetamide linkage, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Explored as a potential inhibitor of specific enzymes.
Medicine:
- Potential applications in drug development, particularly as an antifungal or antimicrobial agent.
- Studied for its potential anti-inflammatory properties.
Industry:
- Used in the development of new materials with specific chemical properties.
- Potential applications in the agrochemical industry as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antifungal effects.
Comparison with Similar Compounds
Substituent-Driven Activity Trends
- Chlorophenyl vs. Methoxyphenyl : Chlorinated aromatic groups (e.g., 2,5-dichlorophenyl) enhance antimicrobial activity due to increased lipophilicity and membrane disruption . Methoxyphenyl groups, as in the target compound, may improve solubility and modulate selectivity .
- Triazole vs. Other Heterocycles : Pyrazole and imidazole analogs exhibit distinct activity profiles. Pyrazole derivatives show stronger antimicrobial effects, while imidazole derivatives are more potent against fungi .
- Allyl (Prop-2-en-1-yl) vs. Pyrrole : The allyl group in the target compound may enhance metabolic stability compared to pyrrole-containing analogs, which are prone to oxidation .
Physicochemical Properties
The target compound’s lower LogP compared to biphenyl derivatives suggests better aqueous solubility, which is advantageous for bioavailability .
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